4,5-difluoro-2,3-dihydro-1H-isoindole
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Overview
Description
4,5-Difluoro-2,3-dihydro-1H-isoindole is a fluorinated heterocyclic compound. It belongs to the class of isoindoles, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-difluoro-2,3-dihydro-1H-isoindole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a fluorinating agent. For example, the reaction of a difluorinated benzylamine with a suitable cyclizing agent can yield the desired isoindole compound. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different degrees of saturation.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various dihydro derivatives .
Scientific Research Applications
4,5-Difluoro-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4,5-difluoro-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2,3-dihydro-1H-isoindole: A similar compound with one fluorine atom, used in similar applications but with different reactivity and stability.
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: Compounds with multiple halogen atoms, used in various chemical and biological studies.
Uniqueness
4,5-Difluoro-2,3-dihydro-1H-isoindole is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H7F2N |
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Molecular Weight |
155.14 g/mol |
IUPAC Name |
4,5-difluoro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H7F2N/c9-7-2-1-5-3-11-4-6(5)8(7)10/h1-2,11H,3-4H2 |
InChI Key |
FOMQOEHZFJEHAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C(=C(C=C2)F)F |
Origin of Product |
United States |
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